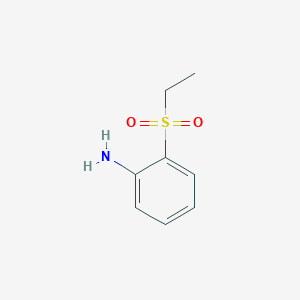

2-(Ethylsulfonyl)aniline

Description

Significance of Aryl Sulfone Frameworks in Chemical Science

The aryl sulfone moiety, characterized by a sulfonyl group (–SO₂–) directly attached to two aromatic rings, or one aromatic and one aliphatic group, is a cornerstone in modern chemical science. This functional group is not merely a passive linker; its unique electronic and structural properties impart significant stability and functionality to molecules. The sulfone group is a strong electron-withdrawing group and a potent hydrogen-bond acceptor, which allows it to modulate the physicochemical properties of a parent molecule and engage in specific intermolecular interactions with biological targets. mdpi.com

These characteristics have led to the widespread use of aryl sulfone frameworks in medicinal chemistry and materials science. mdpi.comacs.org In pharmaceuticals, this scaffold is present in a variety of therapeutic agents. Furthermore, aryl sulfones are integral to the development of advanced polymers. Their thermal and chemical stability makes them ideal building blocks for high-performance materials such as poly(aryl sulfone)s, which are used in applications ranging from electronics to environmental remediation. acs.orgresearchgate.net In organic synthesis, the sulfonyl group serves as a versatile activating group and a stable intermediate for constructing complex molecular architectures. mdpi.com

Overview of Aniline (B41778) Derivatives in Advanced Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in chemical synthesis and industry. wikipedia.orgresearchgate.net The amino group attached to a benzene (B151609) ring can be readily modified, making aniline derivatives exceptionally versatile starting materials for a vast array of more complex molecules. wikipedia.orgacs.org Their significance is underscored by their role as precursors to numerous industrial products, including polyurethanes, rubber processing chemicals, and agrochemicals. wikipedia.orgontosight.ai

In the realm of advanced chemical research, aniline derivatives are indispensable. They are pivotal intermediates in the synthesis of dyes and pigments, where the aromatic amine structure is key to creating extended conjugated systems responsible for color. wikipedia.orgontosight.ai In pharmaceutical development, the aniline scaffold is a common feature in many bioactive compounds and is frequently used as a starting point for the synthesis of new drug candidates. researchgate.netontosight.ai Modern synthetic methodologies, such as catalytic cross-coupling and functionalization reactions, have further expanded the toolkit for creating a diverse library of substituted anilines, enabling access to novel functional materials and biologically active molecules. acs.orgresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIUERHMYOPFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505555 | |

| Record name | 2-(Ethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31596-87-9 | |

| Record name | 2-(Ethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylsulfonyl Aniline and Analogs

Strategic Precursor Synthesis for Sulfonyl-Substituted Anilines

Synthesis of Sulfonated Intermediates

The introduction of a sulfonyl group onto an aromatic ring is a key transformation in the synthesis of sulfonyl-substituted anilines. Traditional methods often involve harsh reagents like chlorosulfonic acid and concentrated sulfuric acid, which, while effective for simple aryl sulfonamides, are highly acidic and polluting, making them unsuitable for more complex or unstable intermediates. thieme-connect.com

Modern approaches have focused on developing milder and more versatile methods. One such strategy involves the one-pot synthesis of sulfonamides from unactivated aromatic acids and amines. This method utilizes a copper ligand-to-metal charge transfer (LMCT) process to convert aromatic acids into sulfonyl chlorides, which are then aminated in the same reaction vessel. nih.gov This approach avoids the need for pre-functionalization of the starting materials and is applicable to a wide range of substrates. nih.govacs.org

Another innovative method is the Sandmeyer-type sulfonyl chloride synthesis from anilines using DABSO as a stable sulfur dioxide surrogate. acs.org This reaction proceeds in the presence of hydrochloric acid and a copper catalyst, offering a scalable route to sulfonyl chlorides that can be isolated or directly converted to sulfonamides. acs.org The reaction of anilines with DABSO and an amine in the presence of a boron-doped diamond electrode also provides a route to sulfonamides, avoiding transition metals and hazardous reagents. thieme-connect.com

The direct C-H sulfonation of aromatic compounds represents another frontier. For instance, iridium(III)-catalyzed direct C-H sulfonamidation of 2-aryl-1,2,3-triazole N-oxides with sulfonyl azides has been demonstrated. thieme-connect.com Additionally, the insertion of sulfur dioxide, using stable sources like sodium or potassium pyrosulfite, combined with nitroaromatics offers a rapid pathway to sulfonamides. thieme-connect.com

Table 1: Comparison of Modern Sulfonylation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages |

| Decarboxylative Halosulfonylation | Aromatic acids, Amines | Copper catalyst, SO₂, Light | One-pot, no pre-functionalization |

| Sandmeyer-type reaction | Anilines, Amines | DABSO, Cu catalyst, HCl | Scalable, stable SO₂ source |

| Electrochemical Synthesis | Aromatic hydrocarbons, Amines | Boron-doped diamond electrode, SO₂ | Avoids transition metals and hazardous reagents |

| C-H Sulfonamidation | 2-aryl-1,2,3-triazole N-oxides, Sulfonyl azides | Iridium(III) catalyst | Direct functionalization of C-H bonds |

| SO₂ Insertion | Nitroaromatics, SO₂ source | - | Rapid synthesis |

Amination of Sulfonyl-Containing Aromatic Precursors

The introduction of an amino group to a sulfonyl-containing aromatic ring is a crucial step in forming sulfonyl-substituted anilines. Uncatalyzed nucleophilic aromatic substitution (SNAr) is a common method, particularly effective for electron-deficient arenes. youtube.com The reaction rate is influenced by the nature of the leaving group and the presence of electron-withdrawing groups ortho or para to it. youtube.com While this method is simple and low-cost, it often requires high temperatures and reactant concentrations. youtube.com

Transition metal-catalyzed amination reactions, such as those using palladium or copper, offer milder reaction conditions. youtube.com However, these methods can be complicated by the need for specific ligands and the potential for metal contamination in the final product. youtube.com

A noteworthy development is the synthesis of sulfonamides from aryl carboxylic acids and amines through an initial decarboxylative chlorosulfonylation, followed by a one-pot amination. nih.gov This strategy benefits from the rapid and robust reaction between the in situ generated sulfonyl chloride and the amine. nih.gov

Targeted Synthesis of 2-(Ethylsulfonyl)aniline and Related Structural Motifs

The specific synthesis of this compound and its analogs requires precise control over the placement of functional groups on the aromatic ring. This section delves into regioselective strategies, optimization of reaction parameters, and innovative synthetic pathways.

Regioselective Functionalization Approaches

Achieving regioselectivity, particularly at the ortho position, is a significant challenge in aromatic chemistry. For the synthesis of this compound, directing groups play a crucial role. Palladium-catalyzed C-H activation using a removable ortho-directing group has been a successful strategy for meta-selective olefination, and similar principles can be applied for ortho-functionalization. memphis.edu

A one-pot sulfamation and thermal sulfonation reaction has been developed that allows for the modulation of ortho-para selectivity under thermal control. researchgate.netnih.gov This method involves the use of tributylsulfoammonium betaine (B1666868) (TBSAB) as a mild N-sulfamation to C-sulfonate relay reagent. researchgate.netnih.gov

Furthermore, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones has been achieved through the insertion of sulfur dioxide, where anilines serve as the aryl source. rsc.org This one-pot reaction proceeds efficiently, with in situ generated sulfonyl radicals being trapped by N-arylacrylamides. rsc.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Design of Experiments (DoE) is a powerful tool for systematically screening and optimizing reaction parameters such as temperature, solvent, catalyst loading, and reaction time. nih.gov

In the synthesis of sulfonamides, factors like the choice of base, solvent, and Lewis acid can significantly impact the outcome. For instance, in the reaction of sulfonimidoyl fluorides with anilines, Ca(NTf₂)₂ was found to be a crucial Lewis acid for achieving high yields. nih.gov

The optimization process often involves a trade-off between yield and purity. For example, higher temperatures and longer reaction times might increase the yield of the desired product but could also lead to the formation of impurities. nih.gov Therefore, a thorough understanding of the reaction mechanism and potential side reactions is essential for developing a robust and efficient process.

Table 2: Key Parameters for Optimization in Sulfonamide Synthesis

| Parameter | Influence on Reaction | Example |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | In a one-pot sulfamation/sulfonation, temperature controls ortho-para selectivity. researchgate.netnih.gov |

| Solvent | Can influence solubility, reaction rate, and product stability. | Dioxane was found to be the optimal solvent in a DIB-mediated oxidation. researchgate.net |

| Catalyst | Type and loading affect reaction efficiency and can influence regioselectivity. | Ca(NTf₂)₂ was critical for the successful synthesis of sulfonimidamides from anilines. nih.gov |

| Base | Can affect the deprotonation of reactants and the stability of intermediates. | The choice of base is important in amination reactions of sulfonyl chlorides. |

| Reaction Time | Needs to be sufficient for complete conversion without promoting decomposition or side reactions. | Longer residence times can increase yield but also impurity formation. nih.gov |

Novel Synthetic Routes via Ring Opening and Rearrangements

Innovative synthetic strategies involving ring-opening and rearrangement reactions have opened new avenues for the synthesis of complex sulfonyl-containing molecules. One such approach is the interrupted Heyns rearrangement, which has been used for the regioselective synthesis of acylindoles from o-acylanilines. researchgate.net This method involves the intramolecular trapping of an in situ generated aminoenol intermediate. researchgate.net

Rearrangements of arylsulfamates to para-sulfonyl anilines have been investigated, inspired by the historical Tyrer industrial process. researchgate.netnih.gov This involves an N-sulfamate to C-sulfonate rearrangement, with the formation of a key N(sp²)-SO₃ intermediate. researchgate.netnih.gov

Ring-opening reactions of epoxides are also pivotal in drug development and can be applied to the synthesis of functionalized anilines. The reaction of a chiral epoxide with an amino-ester, for example, can proceed in a regiospecific manner to yield a key intermediate. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction class for compounds like this compound. The presence of the strongly electron-withdrawing sulfonyl group activates the aromatic ring towards attack by nucleophiles.

The SₙAr mechanism typically proceeds via a two-step addition-elimination process. pressbooks.pub A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inmasterorganicchemistry.com The presence of electron-withdrawing groups, such as the ethylsulfonyl group, is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring. pressbooks.pub

For SₙAr reactions to occur, a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group are generally required. masterorganicchemistry.com In the case of aniline (B41778) derivatives, the amino group itself can act as a nucleophile in intramolecular reactions or influence the regioselectivity of intermolecular substitutions.

Research on related sulfonyl-substituted pyrimidines has shown that the sulfone group can act as a leaving group, particularly when attacked by deprotonated anilines. researchgate.netthieme-connect.comresearchgate.net This suggests that under specific basic conditions, the ethylsulfonyl group in this compound could potentially be displaced by strong nucleophiles.

Table 1: Factors Influencing SₙAr Reactions

| Factor | Description | Impact on this compound |

| Nucleophile | Species with a lone pair of electrons that attacks the aromatic ring. | Can be external (e.g., amines, alkoxides) or internal (the aniline -NH₂ group). |

| Leaving Group | An atom or group displaced from the aromatic ring. | Could be a halogen or the ethylsulfonyl group itself under certain conditions. |

| Solvent | Medium in which the reaction is conducted. | Can influence reaction rates and selectivity. |

| Base | Can deprotonate the nucleophile, increasing its reactivity. | Weak bases may favor substitution of other leaving groups, while strong bases can facilitate displacement of the sulfone. researchgate.netthieme-connect.com |

The regioselectivity of nucleophilic substitution on an aromatic ring is determined by the positions of the activating and directing groups. In this compound, the powerful electron-withdrawing sulfonyl group strongly activates the positions ortho and para to it for nucleophilic attack. The amino group, being an electron-donating group, generally directs electrophilic substitution to its ortho and para positions. However, in nucleophilic aromatic substitution, its electronic influence is less straightforward and can be overridden by the potent activating effect of the sulfonyl group.

Studies on analogous systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reveal a high degree of chemoselectivity based on the nature of the nucleophile and the reaction conditions. researchgate.netthieme-connect.comresearchgate.net For instance, anilines in the presence of weak bases selectively displace a chloride group, whereas deprotonated anilines can displace the sulfone group. researchgate.netthieme-connect.comresearchgate.net This highlights the competitive nature of substitution sites and the tunability of the reaction outcome.

In the context of this compound, if another leaving group were present on the ring, a competition would arise. The outcome would depend on the relative activation provided by the sulfonyl group to each site and the steric hindrance around those sites.

Table 2: Predicted Site Selectivity in a Hypothetical Substituted this compound

| Position of Additional Leaving Group | Predicted Major Substitution Site | Rationale |

| Para to -SO₂Et | Para position | Strong activation by the sulfonyl group. |

| Ortho to -SO₂Et | Ortho position | Strong activation, but may be sterically hindered. |

| Meta to -SO₂Et | Less favorable | The activating effect of the sulfonyl group is weaker at the meta position. |

Oxidative Transformations and Polymerization Mechanisms

The aniline moiety in this compound is susceptible to oxidation, which can lead to the formation of radical species and, subsequently, polymeric structures. The ethylsulfonyl group influences the oxidation potential and the nature of the resulting products.

The chemical oxidation of aniline and its derivatives can be initiated by various oxidizing agents. openaccessjournals.com The reaction often proceeds through the formation of a radical cation. ineosopen.org The kinetics of the oxidation of substituted anilines have been shown to follow a linear free-energy relationship, indicating that electron-donating or -withdrawing substituents significantly affect the reaction rate. nih.gov For instance, hyperactive mutants of cytochrome c peroxidase catalyze the enhanced oxidation of a number of substituted anilines. nih.gov

The oxidation of aniline derivatives can yield a variety of products, including benzoquinones and nitrobenzenes. openaccessjournals.com The specific products formed depend on the oxidant used and the reaction conditions. The presence of the electron-withdrawing ethylsulfonyl group in this compound would likely increase the oxidation potential compared to unsubstituted aniline, making it more resistant to oxidation.

Oxidative processes involving aniline derivatives often proceed through radical intermediates. ineosopen.org For example, visible-light-mediated sulfonylation of anilines can occur through the generation of an aniline radical cation and a sulfonyl radical. rsc.orgfrontiersin.org These radicals can then couple to form the sulfonated aniline product. frontiersin.org

Pulse radiolysis studies on aniline derivatives have shown that reactions with hydroxyl radicals (•OH) can occur via two main pathways: addition to the aromatic ring to form OH-adducts, and direct hydrogen abstraction from the amino group to form anilino radicals. rsc.org The initially formed radical species can then undergo further reactions.

In the context of this compound, oxidative conditions could lead to the formation of an anilino radical or a radical cation, which could then participate in various subsequent reactions, including dimerization or polymerization.

The oxidative polymerization of aniline is a well-studied process that leads to the formation of polyaniline, a conducting polymer. ineosopen.org This polymerization is believed to proceed through the recombination of aniline radical cations with the radical cations of aniline oligomers. ineosopen.org The regioselectivity of this recombination is a key factor in determining the structure and properties of the resulting polymer. ineosopen.org

While specific studies on the polymerization of this compound are not prevalent, research on other aniline derivatives provides insight. The polymerization of aniline derivatives with sulfur monochloride has been shown to yield poly[N,N-(phenylamino)disulfides] through a step-growth mechanism. nih.govacs.org In some cases, the polymerization is proposed to involve an electrophilic aromatic substitution step. nih.govacs.org

For sulfonated aniline derivatives, electrochemical studies have shown that while they are electroactive, they may not readily form polymers on their own due to the diffusion of intermediates into the bulk solution. researchgate.net However, copolymerization with aniline can lead to the deposition of polymer films. researchgate.net The presence of the sulfonyl group can impart properties like self-doping and improved electroactivity. researchgate.net

Electron Transfer and Radical Chemistry

The generation and subsequent reactivity of radical species derived from this compound are central to its role in both synthetic and degradation processes. These reactions often proceed through single electron transfer (SET) mechanisms, leading to the formation of highly reactive nitrogen-centered radicals.

Nitrogen-centered radicals (NCRs) are potent intermediates in organic synthesis, enabling the construction of complex molecules. acs.orgresearchgate.net The generation of NCRs from aniline derivatives can be achieved through various methods, including homolytic cleavage of N-X bonds or single-electron transfer (SET) processes. acs.org For N-sulfonylated anilines, which includes this compound, the formation of aminyl radicals can be initiated by photolysis, thermolysis, or, more commonly, through the use of redox-active catalysts. acs.org

The reactivity of the resulting aminyl radical is diverse. It can participate in intramolecular additions to π-systems, a key step in the formation of heterocyclic rings. acs.org These cyclization reactions typically follow a 5-exo-trig pathway, although 6-endo-trig cyclizations can be favored depending on the substitution pattern and the stability of the transition state. acs.org Furthermore, these nitrogen-centered radicals can undergo intermolecular reactions, such as addition to arenes via homolytic aromatic substitution (HAS), to form new C-N bonds. acs.org The electrophilicity of the aminyl radical, which is enhanced by the electron-withdrawing sulfonyl group, plays a crucial role in these transformations. acs.org

Single electron transfer (SET) is a fundamental process that can initiate both the degradation and synthetic transformation of aniline derivatives. In the context of degradation, the oxidation of sulfonamide antibiotics, which share structural similarities with this compound, has been shown to proceed via SET to form an aniline radical cation. This reactive intermediate can then undergo further reactions, including intramolecular nucleophilic attack, leading to rearranged products and the extrusion of sulfur dioxide.

From a synthetic perspective, SET is a powerful tool for generating radical intermediates for constructive chemical reactions. For instance, visible-light-driven photoredox catalysis can induce SET from an electron donor to an N-substituted aniline derivative, or from the aniline itself to an acceptor, to generate α-aminoalkyl radicals. researchgate.net These radicals can then participate in a variety of bond-forming reactions. While direct studies on this compound are not extensively detailed, the principles established for other N-sulfonylated anilines are applicable. The presence of the ethylsulfonyl group significantly influences the redox potential of the aniline, affecting the facility of the SET process. The interplay between the aniline donor and an acceptor can form an electron-donor-acceptor (EDA) complex, which upon photoexcitation, facilitates the SET to initiate radical-based transformations. beilstein-journals.org The dual role of sulfate (B86663) radical anions (SO₄•⁻) in both hydrogen atom abstraction (HAT) and SET has been proposed in the oxidation of N-(arylsulfonyl)benzylamines, a reaction class that provides insight into the potential reactivity of this compound. beilstein-journals.org

Cyclization Reactions and Heterocycle Formation

The strategic placement of the amino and ethylsulfonyl groups on the aniline ring makes this compound and its derivatives valuable precursors for the synthesis of a variety of sulfonyl-substituted heterocyclic compounds through cyclization reactions.

The synthesis of sulfonyl-substituted heterocycles is of significant interest due to their prevalence in medicinal chemistry and materials science. beilstein-journals.org Derivatives of this compound can be utilized in various cyclization strategies to construct these important scaffolds. For example, N-acylated or N-sulfonylated 2-alkenylanilines can undergo palladium-catalyzed oxidative cyclization to afford indoline (B122111) derivatives. researchgate.net Similarly, 2-ethynylaniline (B1227618) derivatives, which can be prepared from the corresponding haloanilines, are key intermediates in the synthesis of indoles. clockss.orgsci-hub.se The cyclization of these substrates can be promoted by various reagents, including bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or transition metal catalysts. sci-hub.se The sulfonyl group in these reactions often serves as a protecting group for the amine and an activating group that influences the reactivity and regioselectivity of the cyclization. clockss.org

The following table provides examples of sulfonyl-substituted heterocycles synthesized from aniline derivatives, illustrating the types of structures that could potentially be accessed from this compound precursors.

| Starting Material Type | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| N-Sulfonyl-2-ethynylaniline | TBAF, THF, reflux | 2-Substituted Indole | sci-hub.se |

| N-Acyl-2-alkenylaniline | Pd(OAc)₂, Toluene/Pyridine, air | 2-Vinylindoline | researchgate.net |

| 2-Ethynylaniline derivative | Pd(OAc)₂, CuCl₂, CO, MeOH | Methyl 2-substituted-indole-3-carboxylate | clockss.org |

Intramolecular cyclization is a powerful strategy for the efficient construction of cyclic molecules from linear precursors. For derivatives of this compound, intramolecular reactions provide a direct route to fused heterocyclic systems. A key strategy involves the introduction of a reactive functional group onto the nitrogen atom or at a position on the aromatic ring that can participate in a ring-closing reaction.

For instance, N-aryl amides can undergo intramolecular cyclization to form oxindoles. nih.gov While this specific example does not involve a sulfonyl group, the principle of cyclizing an N-substituted aniline is relevant. More specifically, the intramolecular cyclization of N-acyl-2-(cycloalk-2-en-1-yl)anilines, catalyzed by palladium acetate (B1210297), yields tetrahydrocarbazole and cyclopenta[b]indoline derivatives. researchgate.net These reactions demonstrate the feasibility of using the aniline nitrogen as a nucleophile to attack a tethered electrophilic carbon center, a process that can be influenced by the electronic nature of the substituents on the aniline ring. The strong electron-withdrawing nature of the ethylsulfonyl group in this compound would be expected to decrease the nucleophilicity of the aniline nitrogen, potentially requiring modified reaction conditions to facilitate such cyclizations.

Conclusion

2-(Ethylsulfonyl)aniline is a distinct chemical entity at the intersection of aryl sulfone and aniline (B41778) chemistry. The aryl sulfone framework is of significant importance in materials science and medicinal chemistry, while aniline derivatives are foundational building blocks in organic synthesis. This compound combines these features, presenting a stable, functionalized aromatic ring. While its direct industrial applications are not prominent, its primary role is that of a specialized building block in chemical research, enabling the synthesis of complex target molecules for potential use in areas such as drug discovery and materials science. Its synthesis logically proceeds through the oxidation of the corresponding thioether, and its reactivity is a composite of the well-established chemistries of its aniline and sulfone functional groups.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Role as Key Building Blocks in Complex Molecule Synthesis

The structural framework of ethylsulfonyl anilines provides a versatile platform for the construction of intricate molecular architectures. The amino group serves as a key handle for a variety of chemical transformations, while the ethylsulfonyl moiety influences the reactivity and physicochemical properties of the molecule, including its ability to engage in specific biological interactions.

Precursors for Pharmaceutically Relevant Scaffolds

A prominent isomer, 5-(Ethylsulfonyl)-2-methoxyaniline (B1360015), has been identified as a crucial precursor in the synthesis of a multitude of compounds with diverse biological activities. wikipedia.org This compound is a key structural fragment in over 130 biologically active molecules, a majority of which are antitumor agents. wikipedia.org Its significance is particularly highlighted in its role as a precursor for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth. wikipedia.orgpharmaguideline.com

The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, with several approved drugs targeting this pathway. wikipedia.org The 5-(ethylsulfonyl)-2-methoxyaniline moiety is a vital pharmacophoric fragment in numerous potent VEGFR-2 inhibitors. wikipedia.org For instance, it forms the core of a class of 2-anilino-5-aryloxazole inhibitors that have demonstrated high efficacy at both enzymatic and cellular levels. wikipedia.org The specific interactions of this fragment within the ATP binding site of the VEGFR-2 kinase domain are crucial for its inhibitory activity. wikipedia.org

Beyond VEGFR-2, this aniline (B41778) derivative serves as a precursor for inhibitors of a wide range of other protein kinases and enzymes, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs). wikipedia.org This wide applicability underscores its importance as a versatile scaffold in drug discovery.

| Precursor | Target Scaffold/Drug Class | Therapeutic Target |

| 5-(Ethylsulfonyl)-2-methoxyaniline | 2-Anilino-5-aryloxazoles | VEGFR-2 Kinase |

| 5-(Ethylsulfonyl)-2-methoxyaniline | Various Kinase Inhibitors | EGFR, PDGFR, c-Kit, CDKs |

| 5-(Ethylsulfonyl)-2-methoxyaniline | Enzyme Modulators | MMPs 2, 3, 9, 13 |

Synthesis of Nitrogen-Containing Heterocycles

Anilines are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocycles through various cyclization reactions. Classic methods such as the Skraup synthesis for quinolines and the Pictet-Spengler reaction for tetrahydroisoquinolines utilize aniline or its derivatives as key reactants. wikipedia.orgwikipedia.org These reactions typically involve the condensation of the aniline with aldehydes, ketones, or glycerol, followed by an acid-catalyzed intramolecular cyclization.

While these methods are well-established for a broad range of anilines, specific examples detailing the use of 2-(ethylsulfonyl)aniline in these classical heterocyclic syntheses are not extensively documented in the scientific literature. The electron-withdrawing nature of the ethylsulfonyl group can significantly influence the nucleophilicity of the aniline and the benzene (B151609) ring, potentially requiring modified reaction conditions to achieve successful cyclization. Further research is needed to explore the full potential of this compound as a precursor for novel nitrogen-containing heterocyclic systems.

Catalysis and Ligand Chemistry

The application of aniline derivatives in catalysis can be broadly categorized into their use as ligands for transition metals and their potential as organocatalysts.

Utility as Ligands for Transition Metal Catalysis

Aniline and its derivatives can form Schiff bases, which are an important class of ligands in coordination chemistry. beilstein-journals.org These ligands can coordinate with various transition metals to form stable complexes that can act as catalysts in a range of organic transformations. beilstein-journals.org The nitrogen atom of the aniline moiety can directly coordinate to a metal center, and the electronic properties of the substituents on the aromatic ring can modulate the catalytic activity of the resulting metal complex.

However, a review of the current literature does not provide specific examples of this compound being utilized as a ligand in transition metal catalysis. While the synthesis and catalytic applications of metal complexes with other aniline-derived ligands are well-documented, the specific coordination chemistry and catalytic potential of this compound remain an unexplored area of research.

Application as Organocatalysts or Strong Bases

The basicity of anilines is a key property that can be harnessed in organic synthesis. The lone pair of electrons on the nitrogen atom can act as a Brønsted-Lowry base. However, in anilines, this lone pair is delocalized into the aromatic π-system, which significantly reduces their basicity compared to aliphatic amines. researchgate.net

The presence of an electron-withdrawing group, such as the ethylsulfonyl group in this compound, further decreases the electron density on the nitrogen atom through a negative inductive effect. nih.gov This makes this compound a significantly weaker base than aniline itself. Consequently, it is not suitable for applications requiring a strong base.

Regarding its potential as an organocatalyst, there is currently no evidence in the scientific literature to suggest that this compound has been employed for this purpose. Organocatalysis often relies on specific functional group arrangements that can facilitate catalytic cycles, and the structure of this compound does not align with known classes of organocatalysts.

Mechanisms of Biological Activity

The primary mechanism of biological activity for derivatives of this compound, particularly its isomers, is through the inhibition of protein kinases. As mentioned, the 5-(ethylsulfonyl)-2-methoxyaniline moiety is a key component of potent VEGFR-2 inhibitors.

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. researchgate.net The binding of its ligand, VEGF, triggers a conformational change in the receptor, leading to its dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. nih.gov

The 2-anilino-5-aryloxazole inhibitors containing the 5-(ethylsulfonyl)-2-methoxyaniline fragment act as ATP-competitive inhibitors. wikipedia.org They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation. X-ray crystallography studies have confirmed the binding mode of these inhibitors. wikipedia.org The aniline nitrogen and the oxazole (B20620) nitrogen form hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone of Cys919. wikipedia.org The 2-methoxy-5-ethylsulfonyl aniline part of the molecule occupies a specific region of the binding pocket, with the ethylsulfonyl group forming key interactions that contribute to the high affinity and selectivity of the inhibitor. By blocking the kinase activity of VEGFR-2, these compounds effectively inhibit the downstream signaling pathways, leading to an anti-angiogenic effect and the suppression of tumor growth. researchgate.net

Interaction with Molecular Targets (e.g., Kinases, DNA)

Derivatives of the sulfonyl-aniline core have been shown to interact with crucial biological macromolecules, including protein kinases and DNA, which are pivotal targets in drug discovery. nih.govnih.gov

Kinase Inhibition:

| Kinase Target | Inhibitor Class Example | Reference |

| EGF-R Kinase | 4-anilino-3-cyanobenzo[g]quinolines | nih.gov |

| MAPK Kinase (MEK) | 4-anilino-3-cyanobenzo[g]quinolines | nih.gov |

| Src Kinase | 4-anilino-3-cyanobenzo[g]quinolines | nih.gov |

| c-Src | Anilinoquinazolines | nih.gov |

DNA Interaction:

Certain aniline derivatives have been designed as DNA-directed agents. nih.gov For example, 4-substituted aniline mustards linked to a 9-aminoacridine (B1665356) core have been shown to interact with DNA. nih.govnih.gov These compounds can bind to DNA through intercalation of the acridine (B1665455) moiety between the base pairs, with the aniline portion positioned in the minor groove. nih.gov While not directly this compound, these studies highlight the potential for the aniline scaffold to be part of DNA-targeting molecules. The nature and position of substituents on the aniline ring can influence the binding affinity and the mode of interaction with DNA. nih.gov Some sulfonylaniline derivatives have been found to intercalate into DNA, which can disrupt its biological function. nih.gov

Modulation of Cellular Pathways (e.g., Apoptosis, NF-κB Pathway)

The biological effects of sulfonyl-aniline derivatives are often a consequence of their ability to modulate key cellular signaling pathways, such as those involved in apoptosis and inflammation.

Apoptosis Induction:

Several novel sulfonamide derivatives have been synthesized and evaluated as inducers of apoptosis. msa.edu.eg For example, certain thiazolidinone and fused thiazolidinone derivatives bearing a benzenesulfonamide (B165840) moiety have demonstrated cytotoxic activity against cancer cell lines by activating pro-apoptotic proteins like caspase-3 and Fas-ligand. msa.edu.eg The activation of caspases is a critical step in the execution phase of apoptosis. nih.gov In some leukemia cell lines, sulfonylpurine derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by the increased expression of caspase 3 and cytochrome c. nih.gov A novel aniline derivative, pegaharoline A, has been shown to promote apoptosis in non-small cell lung cancer cells by activating the PI3K/AKT/mTOR-mediated autophagy pathway. nih.govmdpi.com

Modulation of the NF-κB Pathway:

While direct modulation of the NF-κB pathway by this compound is not extensively documented, the anti-inflammatory properties of related sulfonamide compounds suggest a potential role. The NF-κB pathway is a critical regulator of inflammatory responses. Non-steroidal anti-inflammatory agents (NSAIDs) that incorporate a 4-(methylsulfonyl)aniline (B1202210) pharmacophore have been synthesized and shown to possess significant anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The inhibition of COX enzymes can indirectly affect the NF-κB pathway, as prostaglandins, the products of COX activity, can modulate NF-κB signaling.

Structure-Activity Relationship (SAR) Studies on Sulfonyl-Aniline Pharmacophores

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the sulfonyl-aniline scaffold. nih.govyoutube.com These studies have revealed several key structural features that influence the biological activity of this class of compounds. ic.ac.ukslideshare.net

General SAR of Sulfonamides:

For a compound to exhibit antibacterial activity, the sulfanilamide (B372717) skeleton is considered the minimum structural requirement. youtube.comslideshare.net The amino and sulfonyl groups on the benzene ring are essential and should be in a 1,4-position for optimal activity. youtube.com The sulfur atom must be directly linked to the benzene ring. youtube.com Substitution of the benzene ring with other ring systems or the introduction of additional substituents generally decreases or abolishes activity. youtube.com

Key SAR Findings for Sulfonyl-Aniline Derivatives:

Position of the Sulfonyl Group: The relative position of the sulfonyl group and the amino group on the aniline ring is critical for activity.

Substituents on the Aniline Ring: The introduction of different substituents on the aniline ring can significantly impact the compound's potency and selectivity. For instance, in a series of 4-anilino-3-cyanobenzo[g]quinolines, alkoxy groups at the 7- and 8-positions were found to be optimal for Src kinase inhibition. nih.gov

Nature of the Sulfonyl Group: Modifications to the alkyl or aryl group attached to the sulfonyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties.

N-Substitution of the Amino Group: The amino group of the aniline can be a site for further modification to create prodrugs or to introduce functionalities that can interact with specific targets. youtube.com

| Structural Feature | Impact on Activity | Reference |

| Sulfanilamide Skeleton | Minimum requirement for antibacterial activity | youtube.comslideshare.net |

| 1,4-position of Amino and Sulfonyl Groups | Essential for optimal antibacterial activity | youtube.com |

| Direct Linkage of Sulfur to Benzene Ring | Essential for antibacterial activity | youtube.com |

| Substitution on Benzene Ring | Generally decreases or abolishes antibacterial activity | youtube.com |

| N1-Heterocyclic Aromatic Substitution | Yields highly potent compounds | slideshare.net |

Antimicrobial and Anti-inflammatory Mechanisms

The sulfonyl-aniline motif is present in compounds exhibiting both antimicrobial and anti-inflammatory properties.

Antimicrobial Mechanisms:

Sulfonamides, which are structurally related to sulfonyl-anilines, are a well-established class of antimicrobial agents. nih.gov Their primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov More recently, novel indolylcyanoethylenyl sulfonylanilines have been identified as promising antibacterial agents. nih.gov One such compound, hydroxyethyl (B10761427) IS 14a, demonstrated potent inhibitory efficacy against multidrug-resistant A. baumannii and E. coli. nih.gov Its mechanism of action is believed to involve the disintegration of the bacterial membrane, leading to the leakage of intracellular components, and the accumulation of reactive oxygen species, which causes oxidative damage. nih.gov Furthermore, this compound was found to intercalate with DNA, hindering its biological functions. nih.gov

Anti-inflammatory Mechanisms:

A series of 4-(methylsulfonyl)aniline derivatives have been synthesized and evaluated as potential non-steroidal anti-inflammatory agents (NSAIDs). nih.govnih.gov The anti-inflammatory effect of these compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.govnih.gov By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov

Anticancer Mechanisms and Cytotoxic Effects

The sulfonyl-aniline scaffold is a key component of numerous compounds with demonstrated anticancer and cytotoxic properties. researchgate.netrug.nlnih.gov

Anticancer Mechanisms:

The anticancer activity of sulfonyl-aniline derivatives is often multifactorial and can involve:

Kinase Inhibition: As discussed in section 4.3.1, many sulfonyl-aniline containing compounds are potent kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. nih.govnih.gov

Cell Cycle Arrest: Some sulfonamide derivatives have been shown to cause cell cycle arrest, typically in the G1 phase, preventing cancer cells from proliferating. rug.nl

Disruption of Microtubule Assembly: Certain sulfonamides can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. rug.nl

Apoptosis Induction: As detailed in section 4.3.2, many sulfonyl-aniline derivatives induce apoptosis in cancer cells through various mechanisms. msa.edu.egnih.gov

Cytotoxic Effects:

Novel synthesized sulfonamides have been shown to exhibit cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer). nih.govresearchgate.net The cytotoxic potency, often expressed as the IC50 value, varies depending on the specific chemical structure of the sulfonamide derivative and the cancer cell line being tested. nih.govresearchgate.net For instance, in one study, the tested sulfonamides were found to be more cytotoxic against the MDA-MB-468 cell line compared to HeLa and MCF-7 cells. nih.gov A novel sulfonyl-based small molecule, named InhiTinib, was found to trigger apoptosis in several murine and human cancer cell lines while being well-tolerated by normal cells. nih.gov

| Cancer Cell Line | Class of Compound | Observed Effect | Reference |

| HeLa, MCF-7, MDA-MB-468 | Synthesized Sulfonamides | Cytotoxicity | nih.govresearchgate.net |

| Caco-2 (colorectal cancer) | Thiazolidinone derivatives with benzenesulfonamide | Apoptosis induction | msa.edu.eg |

| K562 (leukemia) | Sulfonylpurine derivatives | Apoptosis induction | nih.gov |

| A549, PC9 (non-small cell lung cancer) | Pegaharoline A (aniline derivative) | Apoptosis induction | nih.govmdpi.com |

| Murine and Human Cancer Cell Lines | InhiTinib (sulfonyl-containing compound) | Apoptosis induction | nih.gov |

Computational and Theoretical Studies on 2 Ethylsulfonyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering insights into the electronic structure and energy of molecules. The two primary approaches used for molecules like 2-(Ethylsulfonyl)aniline are Density Functional Theory (DFT) and Hartree-Fock (HF), often categorized under the broader term ab initio methods.

Density Functional Theory has become a prevalent method for computational studies on organic molecules due to its favorable balance of accuracy and computational cost. Current time information in Edmonton, CA. For this compound, DFT calculations, commonly using the B3LYP functional combined with a basis set such as 6-311++G(d,p), would be employed to investigate its electronic and structural properties. Such studies allow for the determination of the molecule's ground-state energy, electron density distribution, and other key quantum chemical parameters. The application of DFT is crucial for predicting spectroscopic properties and chemical reactivity.

The Hartree-Fock method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While computationally more demanding and sometimes less accurate than DFT for certain properties, HF calculations are valuable for providing a fundamental understanding of molecular orbitals. For aniline (B41778) derivatives, HF methods, often used with basis sets like 6-31G*, serve as a baseline for more advanced calculations and are particularly useful for analyzing electronic transitions and orbital energies.

Molecular Structure and Electronic Properties

Computational methods are essential for determining the three-dimensional structure of molecules and understanding the distribution and energy of their electrons.

A critical step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed to identify the most stable spatial arrangement (conformer) of the ethylsulfonyl group relative to the aniline ring, considering the potential for rotation around the C-S and S-N bonds.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (General Data) (Note: This table is illustrative, as specific data for this compound is not available in the cited literature.)

| Parameter | Typical Value (Å or °) |

|---|---|

| C-C (ring) Bond Length | 1.39 - 1.41 Å |

| C-N Bond Length | 1.40 - 1.43 Å |

| C-S Bond Length | 1.77 - 1.80 Å |

| S=O Bond Length | 1.45 - 1.48 Å |

| C-C-N Bond Angle | 119 - 121° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. For this compound, calculations would determine the energies of these orbitals and the nature of the electronic transitions between them, which correspond to the absorption of light in UV-Visible spectroscopy.

Table 2: Illustrative Frontier Molecular Orbital Energies (General Data) (Note: This table is illustrative, as specific data for this compound is not available in the cited literature.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

Understanding how electrons are distributed among the atoms in a molecule is crucial for predicting its electrostatic interactions and reactive sites. Methods like Mulliken population analysis and Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) theory, are used to assign partial charges to each atom. For this compound, this analysis would quantify the electron-withdrawing effect of the ethylsulfonyl group on the aniline ring, highlighting the electrostatic potential across the molecule.

Table 3: Example Atomic Charge Distribution for a Substituted Aniline (General Data) (Note: This table is illustrative, as specific data for this compound is not available in the cited literature.)

| Atom | Mulliken Charge (a.u.) | Natural Charge (NPA) (a.u.) |

|---|---|---|

| N (Amine) | -0.6 to -0.8 | -0.8 to -1.0 |

| S (Sulfonyl) | +1.0 to +1.3 | +1.4 to +1.6 |

| O (Sulfonyl) | -0.5 to -0.7 | -0.8 to -0.9 |

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational methods is a cornerstone of modern chemical research. It allows for the detailed investigation of reaction pathways, transition states, and the energetic factors that govern a chemical transformation.

Potential Energy Surface Scans for Reaction Pathways

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule or a reacting system as a function of its geometry. By systematically changing specific bond lengths, angles, or dihedral angles, chemists can identify stable intermediates, transition states, and the lowest energy path from reactants to products.

For this compound, a PES scan could be employed to investigate various reactions, such as electrophilic aromatic substitution or reactions involving the amine or sulfonyl groups. The scan would reveal the energy barriers associated with different reaction coordinates, providing a theoretical basis for predicting the most likely reaction pathway. However, specific studies performing PES scans for reactions of this compound have not been identified in the surveyed literature.

Kinetic and Thermodynamic Parameters of Reactions

Computational chemistry can also be used to calculate important kinetic and thermodynamic parameters that provide quantitative insights into a reaction. These parameters include activation energies, reaction enthalpies, and Gibbs free energies.

By calculating these values for potential reaction pathways of this compound, researchers could predict the feasibility and rate of a given reaction under different conditions. This information is crucial for understanding reaction outcomes and for designing new synthetic routes. Unfortunately, specific computational studies detailing the kinetic and thermodynamic parameters for reactions of this compound are not available in published research.

Spectroscopic Corroboration and Prediction

Computational spectroscopy is a powerful tool for interpreting experimental spectra and predicting the spectroscopic properties of novel molecules. By simulating spectra from first principles, it is possible to assign vibrational modes and NMR chemical shifts with a high degree of confidence.

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are key techniques for identifying functional groups and determining molecular structure. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of a molecule.

A theoretical vibrational analysis of this compound would involve optimizing its molecular geometry and then calculating the harmonic frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and Raman spectra to provide a detailed assignment of the observed vibrational bands. This would allow for the confident identification of characteristic vibrations of the ethylsulfonyl group, the aniline ring, and the amine group. While general principles of vibrational spectroscopy for anilines and sulfonyl-containing compounds are well-established, a specific computational study on this compound is not found in the literature.

A hypothetical data table for the principal vibrational modes of this compound, based on general knowledge of related compounds, is presented below. It is important to note that these are expected ranges and would require specific computational data for accurate assignment.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| N-H Symmetric Stretch | Amine | 3400 - 3300 | 3400 - 3300 |

| N-H Asymmetric Stretch | Amine | 3500 - 3400 | 3500 - 3400 |

| C-H Aromatic Stretch | Phenyl Ring | 3100 - 3000 | 3100 - 3000 |

| C-H Aliphatic Stretch | Ethyl Group | 3000 - 2850 | 3000 - 2850 |

| SO₂ Asymmetric Stretch | Sulfonyl | 1350 - 1300 | 1350 - 1300 |

| SO₂ Symmetric Stretch | Sulfonyl | 1160 - 1120 | 1160 - 1120 |

| C-N Stretch | Amine | 1340 - 1250 | 1340 - 1250 |

| C-S Stretch | Sulfonyl | 800 - 600 | 800 - 600 |

This table is illustrative and not based on specific computational data for this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can be invaluable for assigning experimental spectra, especially for complex structures.

A computational NMR analysis of this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations would aid in the unambiguous assignment of all proton and carbon signals in the experimental NMR spectra of this compound. However, published computational studies providing theoretical NMR data for this specific compound are not currently available.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general substituent effects. These values would need to be confirmed by specific computational studies.

Hypothetical Predicted ¹H NMR Chemical Shifts

| Proton | Environment | Predicted Chemical Shift (ppm) |

| H-3 | Aromatic | 7.2 - 7.4 |

| H-4 | Aromatic | 7.0 - 7.2 |

| H-5 | Aromatic | 6.8 - 7.0 |

| H-6 | Aromatic | 7.5 - 7.7 |

| -NH₂ | Amine | 4.0 - 5.0 |

| -CH₂- | Ethyl | 3.1 - 3.3 |

| -CH₃ | Ethyl | 1.2 - 1.4 |

This table is illustrative and not based on specific computational data for this compound.

Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon | Environment | Predicted Chemical Shift (ppm) |

| C-1 | Aromatic (C-NH₂) | 145 - 150 |

| C-2 | Aromatic (C-SO₂Et) | 125 - 130 |

| C-3 | Aromatic | 118 - 122 |

| C-4 | Aromatic | 130 - 135 |

| C-5 | Aromatic | 115 - 120 |

| C-6 | Aromatic | 130 - 135 |

| -CH₂- | Ethyl | 50 - 55 |

| -CH₃ | Ethyl | 7 - 10 |

This table is illustrative and not based on specific computational data for this compound.

Advanced Analytical Research Methodologies for 2 Ethylsulfonyl Aniline

Chromatographic Techniques

Chromatography is fundamental to the analysis of 2-(Ethylsulfonyl)aniline, enabling the separation of the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for quantitative analysis and impurity profiling, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography is the premier technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that the selection of the column and mobile phase is critical for achieving optimal separation. For aniline (B41778) and its derivatives, C8 and C18 columns are effective, but optimal separation from polar degradation products can sometimes be achieved with a C4 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., acetate (B1210297) or phosphate) to control the pH and ensure consistent retention times. researchgate.net Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 270 nm. researchgate.net Method validation for similar aniline compounds has demonstrated excellent linearity, with correlation coefficients (r²) typically exceeding 0.999, and high recovery rates, often between 87% and 101%. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Aniline Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C4, 5 µm | Primesep 100, 5 µm |

| Mobile Phase | Methanol / Acetate Buffer (10 mM, pH 5) (60:40, v/v) researchgate.net | Acetonitrile / Water / Sulfuric Acid (45:55:0.05) aatbio.com |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min aatbio.com |

| Detection | PDA at 270 nm researchgate.net | UV at 200 nm aatbio.com |

| Injection Vol. | 10 µL | 1 µL aatbio.com |

| Temperature | Ambient (e.g., 25 °C) researchgate.net | Ambient |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography is an essential technique for the analysis of volatile and semi-volatile species that may be present as impurities in this compound. nih.gov These can include residual solvents from the synthesis process (e.g., toluene, acetone, ethyl acetate) or volatile byproducts. fishersci.ca The method's high sensitivity and resolving power make it ideal for trace-level analysis.

The typical setup involves a high-resolution capillary column, such as one with a 6% cyanopropylphenyl / 94% dimethyl polysiloxane stationary phase (e.g., BP 624 or DB-624), which is well-suited for separating polar volatile compounds. fishersci.caresearchgate.net A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response to hydrocarbons. fishersci.ca For unequivocal identification of unknown impurities, GC is coupled with a mass spectrometer (GC-MS). science-softcon.de In GC-MS analysis of aniline, the molecular ion (m/z 93) is typically used as the quantitative ion for selective monitoring. science-softcon.de Sample introduction can be via direct injection of a diluted sample or through headspace analysis for very volatile impurities. fishersci.carsc.org

Table 2: Representative GC Conditions for Volatile Impurity Analysis

| Parameter | Condition 1 (Residual Solvents) | Condition 2 (Aniline Trace Analysis) |

|---|---|---|

| Column | BP 624, 30 m x 0.53 mm, 0.25 µm film fishersci.ca | SE-54 Fused Silica (B1680970) Capillary Column |

| Carrier Gas | Nitrogen fishersci.ca | Helium |

| Detector | Flame Ionization Detector (FID) fishersci.ca | Mass Spectrometer (MS) science-softcon.de or Nitrogen-Phosphorus Detector (NPD) rsc.org |

| Injector Temp. | 180 °C researchgate.net | 250 °C |

| Detector Temp. | 280 °C (FID) researchgate.net | 300 °C (MS Transfer Line) |

| Oven Program | Isothermal or Gradient (e.g., 40 °C for 5 min, ramp to 220 °C) | Temperature gradient optimized for analyte separation |

| Key Ions (MS) | N/A | Aniline: m/z 93, 66, 65 science-softcon.de |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions during the synthesis of this compound. sigmaaldrich.comnp-mrd.org It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. TLC is performed on plates coated with a stationary phase, most commonly silica gel. sigmaaldrich.com

For separating aniline compounds, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is effective. nih.gov The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.2 and 0.4. nih.gov Due to the basic nature of the aniline amino group, which can interact strongly with the acidic silica gel and cause streaking, a small amount of a basic modifier like triethylamine (B128534) (Et3N, ~0.1-2%) is often added to the mobile phase to improve spot shape. nih.gov Visualization of the separated spots is typically achieved under UV light (254 nm) if the compounds are UV-active. For compounds with weak UV absorbance or for more sensitive detection, staining with various reagents is employed. Ninhydrin can be used for the specific detection of the primary amine group, while general-purpose stains like phosphomolybdic acid (PMA) or potassium permanganate (B83412) are also effective. researchgate.net

Table 3: Common TLC Systems for Monitoring Aniline Derivatives

| Parameter | System 1 | System 2 | System 3 |

|---|---|---|---|

| Stationary Phase | Silica Gel G nih.gov | Silica Gel | Silica Gel |

| Mobile Phase | Benzene (B151609):Ethyl Acetate (9:1, v/v) nih.gov | Hexane:Ethyl Acetate (1:1, v/v) nih.gov | Dichloromethane:Methanol (95:5, v/v) with 0.5% Et3N |

| Visualization | Iodine Chamber nih.gov | UV Light (254 nm) | Phosphomolybdic Acid (PMA) stain followed by heating researchgate.net |

| Application | General monitoring of aromatic amines nih.gov | Initial screening for moderately polar compounds nih.gov | For more polar aniline derivatives, with base to prevent streaking |

Spectroscopic Characterization

Spectroscopic methods are crucial for the definitive identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while UV-Vis spectroscopy offers insights into the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound. nist.gov Through ¹H NMR and ¹³C NMR experiments, the precise connectivity of atoms within the molecule can be established.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The aromatic protons will appear as a complex multiplet pattern in the downfield region (typically 6.5-8.0 ppm). The chemical shifts of these aromatic protons are influenced by the electronic effects of both the amino (-NH₂) group, which is electron-donating, and the ethylsulfonyl (-SO₂Et) group, which is strongly electron-withdrawing. The protons on the amine group itself will appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. It will show distinct resonances for the two carbons of the ethyl group and the six carbons of the aromatic ring. The carbon atom attached to the sulfonyl group will be significantly shifted downfield due to the strong deshielding effect. Data from closely related structures, such as 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), provide a strong basis for predicting the spectral features of this compound.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂-CH₃ | ~1.2 | Triplet (t) |

| -SO₂-CH₂- | ~3.2 | Quartet (q) | |

| -NH₂ | ~4.5-5.5 | Broad Singlet (br s) | |

| Aromatic-H | ~6.7-7.8 | Multiplet (m) | |

| ¹³C | -CH₂-CH₃ | ~7-10 | |

| -SO₂-CH₂- | ~50-55 | ||

| Aromatic-C | ~115-145 |

Note: Predicted values are based on the analysis of aniline and substituted phenyl sulfones. Actual values may vary depending on the solvent and experimental conditions.

UV-Vis Spectroscopy for Electronic Properties

UV-Visible spectroscopy is used to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophoric system.

The primary chromophore in this compound is the aniline moiety. Aniline itself typically exhibits two main absorption bands in its UV spectrum, corresponding to π→π* electronic transitions of the benzene ring. These bands are generally found around 230-240 nm and 280-290 nm. The presence of the ethylsulfonyl group (-SO₂Et) as a substituent on the aromatic ring will influence the position and intensity of these absorption maxima (λmax). The sulfonyl group acts as an auxochrome that can modify the energy of the electronic transitions. Depending on its interaction with the aniline system, it may cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) of the absorption bands. np-mrd.org Analysis of the spectrum provides valuable information about the conjugation and electronic structure of the molecule.

Table 5: Typical UV-Vis Absorption Data for Aniline Chromophores

| Compound | λmax 1 (nm) | Transition | λmax 2 (nm) | Transition | Solvent |

|---|---|---|---|---|---|

| Aniline | ~230 | π→π* (Benzenoid) | ~280-290 | π→π* (Benzenoid) | Ethanol/Water |

| Substituted Phenyl Sulfone | ~220-250 | π→π* | ~260-290 | π→π* | Various |

| This compound (Expected) | ~235-245 | π→π* | ~285-295 | π→π* | Methanol |

Note: Expected values are based on the known absorptions of aniline and the typical influence of sulfonyl substituents. nih.gov

Mass Spectrometry Approaches

Mass spectrometry (MS) serves as a powerful analytical tool for the structural elucidation and quantification of this compound. Its high sensitivity and specificity allow for precise molecular weight determination and fragmentation analysis, which are crucial for unequivocal identification and for monitoring its formation in complex chemical environments.

High-Resolution Mass Spectrometry for Molecular Identification

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass (isobars).

The theoretical exact mass of this compound (C₈H₁₁NO₂S) is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). This calculated value serves as a reference against which the experimentally measured mass is compared. Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range, providing a high degree of confidence in the assigned molecular formula. nih.gov

The process involves ionizing the this compound sample, typically using soft ionization techniques like electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺ without significant fragmentation. The mass-to-charge ratio (m/z) of this ion is then measured with high accuracy.

Table 1: Theoretical vs. Experimental Mass Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂S |

| Theoretical Monoisotopic Mass | 185.05105 u |

| Ion Species (Protonated) | [C₈H₁₂NO₂S]⁺ |

| Theoretical m/z of [M+H]⁺ | 186.05833 u |

| Hypothetical Experimental m/z | 186.05819 u |

| Mass Error | -0.75 ppm |

The small mass error between the theoretical and experimental values in the hypothetical data confirms the elemental composition and, consequently, the molecular identity of this compound.

LC-MS for Reaction Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a vital technique for the analysis of complex reaction mixtures during the synthesis of this compound. kuleuven.benih.gov It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique allows for the simultaneous separation, identification, and quantification of reactants, intermediates, byproducts, and the final product.

In a typical workflow, a sample from the reaction mixture is injected into an LC system. A reversed-phase column (e.g., C18) is commonly used to separate the components based on their polarity. A gradient elution program, where the mobile phase composition is changed over time, ensures efficient separation of compounds with varying polarities.

As the separated components elute from the LC column, they are introduced into the mass spectrometer's ion source. The resulting ions are then analyzed to provide mass information for each component. By monitoring the ion chromatograms for the expected masses of the starting materials and the product, the progress of the reaction can be tracked over time.

For instance, in a hypothetical synthesis of this compound from 2-aminothiophenol (B119425) and ethyl iodide followed by oxidation, LC-MS can be used to monitor the consumption of the reactants and the formation of the product.

Table 2: Hypothetical LC-MS Data for Monitoring the Synthesis of this compound This table presents hypothetical data for illustrative purposes.

| Compound | Retention Time (min) | Observed m/z [M+H]⁺ |

|---|---|---|

| 2-Aminothiophenol (Reactant) | 3.5 | 126.03 |

| S-Ethyl-2-aminothiophenol (Intermediate) | 5.2 | 154.07 |

| This compound (Product) | 4.1 | 186.06 |

| Unidentified Byproduct | 6.8 | 212.10 |

This data allows chemists to optimize reaction conditions, determine reaction endpoints, and assess the purity of the final product.

Electrochemical Methods for Characterization and Monitoring

Electrochemical methods offer a sensitive and cost-effective approach for the characterization and monitoring of this compound. rasayanjournal.co.in These techniques are based on measuring the current or potential changes resulting from the redox reactions of the analyte at an electrode surface.

The electrochemical behavior of this compound is primarily governed by the aniline moiety, which can be oxidized at a suitable potential. The presence of the electron-withdrawing ethylsulfonyl group at the ortho position influences the oxidation potential. This group decreases the electron density on the aromatic ring, making the aniline nitrogen more difficult to oxidize compared to unsubstituted aniline. researchgate.net Consequently, the oxidation of this compound is expected to occur at a more positive potential.

Cyclic voltammetry (CV) is a commonly employed electrochemical technique to study the redox properties of electroactive species. rasayanjournal.co.in In a CV experiment, the potential applied to a working electrode is scanned linearly in the forward and reverse directions, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the reversibility of the electrochemical process. srce.hr

For this compound, a typical cyclic voltammogram in an aqueous acidic medium would show an irreversible anodic peak corresponding to its oxidation. researchgate.net The peak potential and peak current can be used for qualitative and quantitative analysis, respectively. By varying the scan rate, information about the reaction mechanism and kinetics can be obtained. rasayanjournal.co.in

Table 3: Expected Electrochemical Parameters for this compound from Cyclic Voltammetry This table presents hypothetical data based on the general behavior of substituted anilines.

| Parameter | Expected Value |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Supporting Electrolyte | 0.1 M H₂SO₄ |

| Anodic Peak Potential (Epa) | ~ +1.0 V (vs. SCE) |

| Process Type | Irreversible Oxidation |

| Dependence on Scan Rate | Peak current proportional to the square root of the scan rate (diffusion-controlled) |

These electrochemical methods can be adapted for in-situ monitoring of reactions involving this compound, providing real-time information on its concentration without the need for extensive sample preparation.

Environmental Research: Fate and Ecotoxicological Mechanisms of Aniline Derivatives

Environmental Fate and Transport Processes

The environmental persistence and movement of aniline (B41778) derivatives are governed by a combination of chemical properties and environmental conditions. The presence of functional groups, such as the ethylsulfonyl group, significantly alters the compound's characteristics compared to aniline. Sulfonated aromatic amines are noted for their high water solubility, which influences their distribution in aquatic systems core.ac.uk.

Degradation Pathways in Aquatic and Terrestrial Environments

Aniline derivatives can be transformed in the environment through various biotic and abiotic processes. In aquatic systems, the primary degradation pathway for aniline itself involves oxidative deamination to form catechol, which is then further metabolized through ring cleavage nih.gov. However, the presence of a sulfonate group tends to increase the persistence of the molecule.

Studies on sulfonated aromatic amines show they are generally poorly biodegradable core.ac.uk. For instance, research on various aminobenzenesulfonic acid isomers revealed that only the 2- and 4-isomers were degraded, and this occurred exclusively under aerobic conditions with microbial communities sourced from historically contaminated sites core.ac.uk. This suggests that compounds like 2-(Ethylsulfonyl)aniline may not be effectively removed during conventional biological wastewater treatment processes core.ac.uk. The strong carbon-sulfur bond in aromatic sulfonates is notoriously stable, contributing to their recalcitrance in the environment.

Photodegradation and Thermal Degradation Mechanisms

Photodegradation is a significant abiotic process for the removal of some aniline derivatives from sunlit surface waters. The process can be enhanced by photocatalysts such as titanium dioxide (TiO2), which generates highly reactive hydroxyl radicals that attack the aromatic ring. For aniline, this process leads to the formation of intermediates like phenol and 2-aminophenol researchgate.net. The efficiency of photodegradation can be influenced by factors such as pH and the presence of dissolved organic matter nih.gov.

Thermal degradation of sulfonated aromatic compounds typically occurs at elevated temperatures. The sulfonyl or sulfonate group is the primary site of thermal decomposition. Studies on aromatic sulfonic acids show that these functional groups begin to decompose in the temperature range of 200–300°C, leading to the release of sulfur dioxide (SO2) researchgate.net. This indicates that while this compound is stable under typical environmental temperatures, it would decompose under conditions such as industrial incineration, with the initial cleavage likely occurring at the C-S bond.

Biodegradation by Microorganisms in Environmental Matrices